molecular formula C12H16N2O B13623908 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one

Katalognummer: B13623908
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: DBNZTTWPVBUVOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindoles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .

Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. They are also explored for their antimicrobial and antiviral properties .

Medicine: This compound and its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. They are investigated for their potential in treating various diseases, including cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. Their diverse chemical properties make them suitable for various applications .

Wirkmechanismus

The mechanism of action of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is unique due to its specific substituents, which confer distinct reactivity and biological activity. Its isobutyl group and amino functionality make it a versatile intermediate for further chemical modifications and applications in various fields .

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

5-amino-1-(2-methylpropyl)-3H-indol-2-one

InChI

InChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3

InChI-Schlüssel

DBNZTTWPVBUVOY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C(=O)CC2=C1C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.